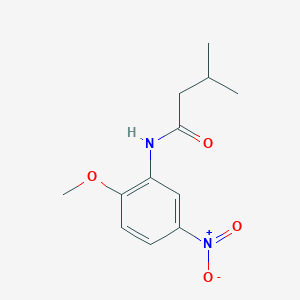amino]benzoic acid](/img/structure/B229698.png)
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid, also known as DBM, is a chemical compound that has been widely studied for its potential therapeutic properties. DBM belongs to the class of benzamides, which are known for their anti-inflammatory, analgesic, and antipyretic effects. In recent years, DBM has gained attention as a potential treatment for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
作用機序
The exact mechanism of action of 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid is not fully understood. However, it is believed that 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid exerts its therapeutic effects through multiple pathways. 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, which is the process of new blood vessel formation. In Alzheimer's disease, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In inflammation-related disorders, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been found to reduce inflammation and improve symptoms.
実験室実験の利点と制限
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the exact mechanism of action of 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid research. In cancer research, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid could be further studied for its potential as a cancer treatment, either alone or in combination with other therapies. In Alzheimer's disease research, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid could be studied for its potential to prevent or delay the onset of the disease. In inflammation-related disorders, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid could be further studied for its potential to reduce inflammation and improve symptoms. Overall, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has great potential as a therapeutic agent and warrants further investigation.
合成法
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzoic acid with p-toluenesulfonyl chloride and methylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid.
科学的研究の応用
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been extensively studied for its potential therapeutic properties. In cancer research, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In Alzheimer's disease research, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
In inflammation-related disorders, such as rheumatoid arthritis and inflammatory bowel disease, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to reduce inflammation and improve symptoms.
特性
分子式 |
C16H17NO6S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO6S/c1-17(13-7-5-4-6-12(13)16(18)19)24(20,21)15-10-11(22-2)8-9-14(15)23-3/h4-10H,1-3H3,(H,18,19) |
InChIキー |
KFZZONKYFXRTMR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
正規SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)

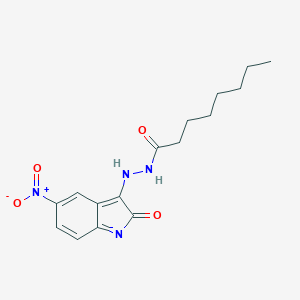
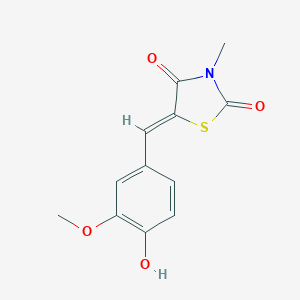

![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
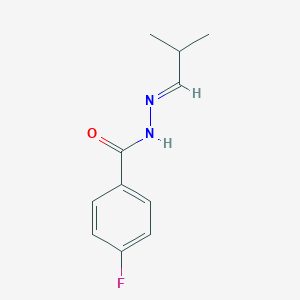
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
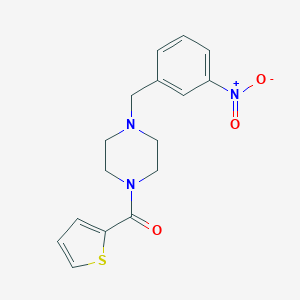
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)

